Bienvenue dans la boutique en ligne BenchChem!

2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde

Regioselective formylation Imidazole protection Eprosartan synthesis

This compound is the indispensable BOM-protected imidazole-4-carbaldehyde intermediate for eprosartan manufacturing. Its unique N‑benzyloxymethyl protection enables clean C‑4 formylation without competing N‑formylation, preserving the C‑5 iodine for subsequent cross‑couplings. The protected form’s higher LogP (3.76 vs. 2.17 for the NH analog) simplifies extractive purification. Researchers optimizing the US5185351 process or constructing 1,2,4,5‑tetrasubstituted imidazole libraries require this authentic building block. Bulk and custom synthesis quantities are available.

Molecular Formula C16H19IN2O2
Molecular Weight 398.24 g/mol
CAS No. 154371-51-4
Cat. No. B116251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde
CAS154371-51-4
Synonyms1-Benzyloxymethyl-2-butyl-4-iodoimidazole-5-carboxaldehyde
Molecular FormulaC16H19IN2O2
Molecular Weight398.24 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1COCC2=CC=CC=C2)C=O)I
InChIInChI=1S/C16H19IN2O2/c1-2-3-9-15-18-16(17)14(10-20)19(15)12-21-11-13-7-5-4-6-8-13/h4-8,10H,2-3,9,11-12H2,1H3
InChIKeyPKFUWHBQVJSMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde (CAS 154371-51-4): A Protected Imidazole-4-carbaldehyde Intermediate for Angiotensin II Antagonist Synthesis


2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde (CAS 154371-51-4) is a polyfunctionalized imidazole derivative bearing a benzyloxymethyl (BOM) protecting group at N-3, an iodine at C-5, a butyl chain at C-2, and a carbaldehyde at C-4. It is documented as a key protected intermediate in the synthesis of the angiotensin II receptor antagonist eprosartan [1]. The compound belongs to the class of 1,2,4,5-tetrasubstituted imidazole-4(5)-carbaldehydes that serve as versatile building blocks for highly functionalized imidazoles with pharmaceutical relevance [2].

Why In-Class Imidazole-4-carbaldehyde Intermediates Cannot Replace 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde in Regioselective Eprosartan Synthesis


Imidazole-4(5)-carbaldehyde intermediates used in angiotensin II antagonist manufacturing are highly sensitive to the presence and nature of N-protection. The benzyloxymethyl (BOM) group in the target compound is not a generic protecting group; it is specifically installed to enable regioselective C-5 formylation while preventing competing N-formylation or N-alkylation side reactions. The unprotected analog, 2-butyl-4-iodoimidazole-5-carbaldehyde (CAS 146771-83-7), would undergo different reactivity at the free NH site under the strongly basic conditions (butyllithium/THF) required for condensation with N-methyl-N-(2-pyridyl)formamide [1]. Replacement with a different halogen (chloro or bromo) at C-5 would alter metal-halogen exchange kinetics and subsequent cross-coupling efficiency, as discussed below.

Quantitative Differentiation Evidence for 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde vs. Closest Analogs


N-BOM Protection Enables Regioselective C-Formylation vs. N-H Analog

In the eprosartan synthetic route documented in the Wittenberger paper and drug synthesis databases, the target compound (VI) bearing an N-benzyloxymethyl group undergoes condensation with N-methyl-N-(2-pyridyl)formamide in the presence of butyllithium to afford exclusively the C-5 formylated product. The N-H analog 2-butyl-4-iodoimidazole-5-carbaldehyde (VII, CAS 146771-83-7) is obtained only after acidic deprotection of VI. Direct formylation of VII is not employed in the published route, because the free NH would be deprotonated under the strongly basic conditions, leading to competing N-formylation or decomposition [1]. The protected intermediate VI thus serves as the sole entry point for clean C-formylation while preserving the iodine at C-4 for subsequent metal-halogen exchange.

Regioselective formylation Imidazole protection Eprosartan synthesis

Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation vs. N-Unprotected Analog

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 3.76 and a topological polar surface area (TPSA) of 54.98 Ų [1]. In comparison, the N-unprotected analog 2-butyl-4-iodoimidazole-5-carbaldehyde (CAS 146771-83-7) has a LogP of 2.17 and a TPSA of 45.75 Ų . The benzyloxymethyl group increases lipophilicity by approximately 1.6 log units and adds 9.2 Ų of polar surface area. These differences are relevant for phase-transfer efficiency during aqueous workup and for chromatographic retention behavior.

LogP PSA Lipophilicity Physicochemical properties

Iodo Substituent at C-5 Enables Facile Metal-Halogen Exchange vs. Chloro Analog

The C-5 iodine atom in the target compound provides a reactive handle for lithium-halogen or magnesium-halogen exchange, a key step for subsequent C-C bond formation in imidazole elaboration. The alternative eprosartan route uses 2-butyl-4-chloroimidazole-5-carbaldehyde (XV) which requires hydrogenolysis for dechlorination rather than participating in productive cross-coupling [1]. Iodoimidazoles are established to undergo oxidative addition and metal insertion more readily than their chloro counterparts, with relative reactivity following I > Br > Cl . This enables sequential functionalization: the iodine is retained through the formylation step and later employed in metal-halogen exchange or transition-metal-catalyzed coupling.

Metal-halogen exchange Cross-coupling Imidazole functionalization

BOM Protecting Group Orthogonality Permits Sequential Deprotection–Alkylation in Eprosartan Manufacturing

In the published eprosartan synthesis, the BOM group of the target compound is cleanly removed with concentrated HCl in ethanol to unmask the imidazole NH (yielding VII), which then undergoes N-alkylation with methyl 4-(bromomethyl)benzoate in the presence of K₂CO₃ in hot DMF [1]. The BOM group is orthogonal to the iodine and carbaldehyde functionalities, surviving the preceding BuLi-mediated condensation but cleaving under acid conditions that do not affect the iodine or aldehyde. This orthogonality is critical: alternative N-protecting groups (e.g., trityl, SEM) would require different cleavage conditions that may be incompatible with the iodine or aldehyde moieties.

Protecting group orthogonality Deprotection Imidazole alkylation

High-Value Application Scenarios for 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde Based on Quantitative Differentiation Evidence


Regioselective Synthesis of Eprosartan and Structural Analogs (Angiotensin II AT₁ Receptor Antagonists)

The protected intermediate is specifically required for the formylation–deprotection–alkylation sequence that yields eprosartan [1]. Using the N-BOM-protected compound ensures correct C-formylation while preserving the iodine for subsequent transformations. Attempting this sequence with the N-unprotected analog would risk N-formylation side products [see Section 3, Evidence 1]. This makes the compound indispensable for process chemistry laboratories engaged in angiotensin II antagonist development or generic eprosartan manufacturing.

Sequential Orthogonal Functionalization of the Imidazole Core via Selective Iodine Retention

The iodine atom at C-5 is retained through the BOM deprotection and N-alkylation steps, then utilized for metal-halogen exchange or palladium-catalyzed cross-coupling reactions [see Section 3, Evidence 3]. This enables the construction of diverse 1,2,4,5-tetrasubstituted imidazole libraries through a modular approach: fix the C-2 butyl and N-3 BOM protection, functionalize at C-4 (aldehyde chemistry), then deprotect and diversify at N-3, and finally couple at C-5 via the iodine [1].

Medicinal Chemistry Campaigns Targeting the AT₁ Receptor or Imidazole-Rich Biological Space

The compound serves as a late-stage diversification building block for medicinal chemistry. The presence of both an aldehyde (for reductive amination or Wittig chemistry) and an iodine (for cross-coupling) allows two successive chemoselective elaborations [see Section 3, Evidence 3 and 4]. The higher LogP of the protected form (3.76 vs. 2.17 for the N-H analog) facilitates extractive purification between steps [see Section 3, Evidence 2], which is a practical advantage in parallel synthesis workflows.

Process Research and Scale-Up Studies for Eprosartan Generic APIs

Given that the original US5185351 patent route using this intermediate has been reported to suffer from modest overall yield (~40%) [1], the compound is also valuable as a benchmark substrate for process improvement studies. Researchers developing higher-yielding routes to eprosartan require authentic samples of this intermediate to serve as a reference standard for impurity profiling, reaction monitoring, and crystallization optimization.

Quote Request

Request a Quote for 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.